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molecular formula C7H12O2 B8609627 3-(Hydroxymethyl)-4-methylpent-4-en-2-one CAS No. 61345-91-3

3-(Hydroxymethyl)-4-methylpent-4-en-2-one

Cat. No. B8609627
M. Wt: 128.17 g/mol
InChI Key: GRSVJLFQCOOFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04069257

Procedure details

30 g (1 mol) of paraformaldehyde were added to a mixture of 490 g (5 mols) of mesityl oxide and 15.2 g (0.1 mol) of 1,8-diazabicyclo[5.4.0]undec-7-ene over the course of 2 - 3 hours at 30° C. After completion of the addition of formaldehyde, the reaction mixture was stirred for about a further hour, then cooled to 0° C and neutralised with dilute hydrochloric acid. The organic phase was separated off and the aqueous phase was repeatedly extracted with methylene chloride. The combined organic phases were dried with zeolite, filtered off and then freed from methylene chloride. The residue (506 g) was fractionally distilled in a high vacuum at about 0.1 - 1 mm Hg. Thereby, 431 g of mesityl oxide were recovered. As a further fraction, 47 g of crude product of boiling point 45° - 85° C/l mm Hg were obtained. A further fractional distillation of this crude product gave 35.5 g of 2-methyl-3-hydroxymethyl-pent-1-en-4-one of boiling point 50° - 52° C/0.2 mm Hg (yield: 78%, relative to mesityl oxide converted), in the form of a colourless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].N12CCCN=C1CCCCC2.Cl>>[CH3:8][C:7]([CH:6]([CH2:1][OH:2])[C:4](=[O:3])[CH3:5])=[CH2:9]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
490 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
15.2 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for about a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was repeatedly extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with zeolite
FILTRATION
Type
FILTRATION
Details
filtered off
DISTILLATION
Type
DISTILLATION
Details
The residue (506 g) was fractionally distilled in a high vacuum at about 0.1 - 1 mm Hg
CUSTOM
Type
CUSTOM
Details
Thereby, 431 g of mesityl oxide were recovered
CUSTOM
Type
CUSTOM
Details
As a further fraction, 47 g of crude product of boiling point 45° - 85° C/l mm Hg were obtained
DISTILLATION
Type
DISTILLATION
Details
A further fractional distillation of this crude product

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C(C(C)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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